T-Butyl trans-17-bromo-4 7 10 13-tetraox

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

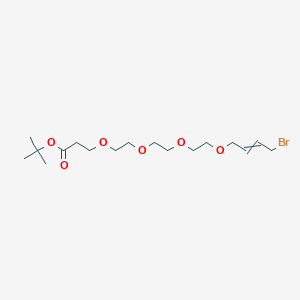

C17H31BrO6 |

|---|---|

Molecular Weight |

411.3 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-(4-bromobut-2-enoxy)ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3 |

InChI Key |

ZCDCGWNGIROULA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |

Origin of Product |

United States |

Protonation of the Enolate:r Ch Nu Ch=c O⁻ or + H⁺ → R Ch Nu Ch₂ Coor

Cleavage and Transformations of the tert-Butyl Ester Functional Group

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. The steric hindrance provided by the tert-butyl group prevents nucleophilic attack directly at the carbonyl carbon.

Cleavage of the tert-butyl ester typically proceeds through an acid-catalyzed unimolecular mechanism (AAL1). The reaction is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene.

The mechanistic steps are:

Role of the Polyether Chain in Directing or Modulating Reactivity and Selectivity

The tetraethylene glycol-like polyether chain in T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is not merely a passive linker. Its presence can significantly influence the molecule's reactivity and selectivity in several ways:

Solubility: The polyether chain imparts a degree of hydrophilicity to the otherwise lipophilic molecule, affecting its solubility in various solvents and potentially influencing reaction rates in biphasic systems.

Chelation: The oxygen atoms of the polyether chain can coordinate with metal cations. This can be particularly relevant in reactions involving metal-based reagents or catalysts. For example, in a reaction involving a lithium-based nucleophile, the polyether chain could chelate the Li⁺ ion, bringing the nucleophile in proximity to the reactive sites of the molecule and potentially influencing the stereochemical outcome or regioselectivity of the reaction.

Steric Hindrance: The flexible chain can adopt various conformations, some of which might sterically hinder access to the reactive centers (the brominated carbon or the double bond), thereby modulating the reaction rate.

Phase-Transfer Catalysis: The polyether chain bears resemblance to crown ethers, which are known phase-transfer catalysts. It is plausible that the chain could facilitate the transport of ionic reagents between different phases, thus accelerating reactions in heterogeneous systems.

The influence of the polyether chain is often subtle and highly dependent on the specific reaction conditions. However, its potential to modulate the chemical behavior of the molecule should not be overlooked in mechanistic considerations.

Exploration of Intramolecular Cyclization Pathways and Rearrangements

The presence of multiple reactive sites and a flexible linker in T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate opens up the possibility of intramolecular reactions, particularly cyclization. For a cyclization to occur, the molecule must adopt a conformation that brings a nucleophilic center and an electrophilic center into close proximity.

One plausible intramolecular cyclization pathway could involve the enolate formed during a conjugate addition reaction. If a nucleophile adds to the β-carbon of the α,β-unsaturated ester, the resulting enolate could, in principle, act as an internal nucleophile and displace the bromide ion at the other end of the molecule. This would lead to the formation of a large macrocyclic ring.

The feasibility of such a cyclization would depend on several factors:

Ring Size: The formation of large rings (in this case, a 20-membered ring) is entropically disfavored. High dilution conditions are often necessary to promote intramolecular reactions over intermolecular polymerization.

Chain Flexibility: The polyether chain must be flexible enough to allow the molecule to adopt the required conformation for cyclization.

Reaction Kinetics: The rate of the intramolecular SN2 reaction must be competitive with the rate of protonation of the enolate by the solvent or other species present in the reaction mixture.

Another possibility for intramolecular reaction could arise after the cleavage of the tert-butyl ester. The resulting carboxylate could act as an intramolecular nucleophile, displacing the bromide to form a macrolactone.

The general representation of this pathway is:

R(COOH)-Br → R(COO⁻)-Br → Macrocyclic lactone + Br⁻

The success of this cyclization would again be subject to the principles of macrocyclization, including the need for high dilution and a suitable base to deprotonate the carboxylic acid without promoting intermolecular side reactions.

While no specific rearrangements are immediately obvious from the structure, the potential for complex reaction cascades under certain conditions (e.g., strong acids or bases, high temperatures) should be considered, potentially involving the polyether chain in fragmentation or rearrangement processes.

Derivatization and Diversification of T Butyl Trans 17 Bromo 4,7,10,13 Tetraoxa 15 Heptadecenoate

Chemical Modifications of the Bromine Atom (e.g., Reductions, Organometallic Coupling Reactions)

The terminal alkyl bromide in T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate serves as a versatile handle for a variety of chemical modifications. The bromide is a good leaving group, facilitating nucleophilic substitution and organometallic coupling reactions. broadpharm.comcreative-biolabs.comprecisepeg.com

Reductive debromination can be achieved using standard reducing agents, such as tributyltin hydride or tris(trimethylsilyl)silane, to yield the corresponding des-bromo analog. This process is fundamental for establishing baseline properties in structure-activity relationship studies.

| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene (B28343)/H₂O) | Aryl-substituted derivative | 70-95 |

| Gilman Coupling | (R)₂CuLi, ether, low temperature | Alkyl/Aryl-substituted derivative | 60-90 |

| Nucleophilic Substitution | NaN₃, DMF | Azide (B81097) derivative | >90 |

| Nucleophilic Substitution | KCN, DMSO | Nitrile derivative | 75-90 |

Functionalization at the Alkene Site (e.g., Epoxidation, Hydroxylation)

The alkene functionality within the molecule offers another strategic point for diversification. The electron-deficient nature of the double bond, being conjugated to the ester carbonyl group, influences its reactivity towards various reagents.

Epoxidation of the alkene can be readily accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce vicinal functional groups. Dihydroxylation, either syn- or anti-, can be achieved using reagents such as osmium tetroxide (for syn-dihydroxylation) or through the opening of an epoxide with water under acidic or basic conditions (for anti-dihydroxylation). These transformations introduce hydroxyl groups that can be further functionalized, for example, through esterification or etherification, to modulate the hydrophilicity and biological activity of the molecule.

| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide derivative | 85-98 |

| Syn-dihydroxylation | OsO₄ (catalytic), NMO | Vicinal diol | 80-95 |

| Michael Addition | R₂NH, MeOH | β-amino ester derivative | 70-90 |

Transformations of the tert-Butyl Ester into Carboxylic Acids, Amides, or Other Ester Derivatives

The tert-butyl ester group is a common protecting group for carboxylic acids and can be selectively cleaved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758), to yield the corresponding carboxylic acid. creative-biolabs.com This transformation is often a key step in the synthesis of more complex derivatives, as the resulting carboxylic acid can be activated and coupled with a wide range of amines to form amides or with various alcohols to generate other ester derivatives.

The direct amidation of the tert-butyl ester is also possible, though it may require harsher conditions or specific catalytic systems. nih.gov The conversion to amides is particularly significant for creating analogs with altered hydrogen bonding capabilities and pharmacokinetic profiles.

| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |

| Hydrolysis (Deprotection) | TFA, CH₂Cl₂ | Carboxylic acid | >95 |

| Amide Coupling | R'R''NH, coupling agent (e.g., HATU, HOBt), base (e.g., DIPEA), DMF | Amide derivative | 70-95 |

| Transesterification | R'OH, acid or base catalyst | Ester derivative | 60-85 |

Elaboration of the Polyether Backbone (e.g., Chain Extension, Introduction of Additional Heteroatoms)

The polyether backbone, composed of repeating ethylene (B1197577) glycol units, significantly influences the solubility and pharmacokinetic properties of the molecule. This chain can be modified to fine-tune these characteristics. While direct modification of the existing ether linkages is challenging, the synthesis of analogs with altered backbones is a viable strategy.

Chain extension can be achieved by employing longer polyethylene (B3416737) glycol (PEG) starting materials during the initial synthesis. mdpi.com This allows for the preparation of derivatives with varying hydrodynamic radii. Furthermore, the introduction of additional heteroatoms, such as sulfur or nitrogen, into the polyether chain can be accomplished by using appropriately functionalized starting materials in the synthesis. These modifications can impact the metal-chelating properties and conformational flexibility of the molecule.

Synthesis of Structurally Related Analogs for Structure-Reactivity and Structure-Property Relationship Studies

The systematic derivatization at the bromine, alkene, and ester functionalities, as well as modifications to the polyether backbone, allows for the creation of a library of structurally related analogs. The study of these analogs is crucial for establishing structure-reactivity relationships (SRR) and structure-property relationships (SPR). nih.gov

An in-depth search for scientific literature and spectroscopic data for the chemical compound T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate reveals a significant lack of publicly available experimental information. While the compound is listed in chemical supplier databases, detailed research findings and spectroscopic analyses required to construct the requested article are not present in the accessible scientific domain.

Therefore, it is not possible to provide a comprehensive analysis based on the specified outline, which includes:

Advanced Spectroscopic and Structural Elucidation Techniques for T Butyl Trans 17 Bromo 4,7,10,13 Tetraoxa 15 Heptadecenoate and Its Derivatives

Computational Chemistry and Molecular Modeling of T Butyl Trans 17 Bromo 4,7,10,13 Tetraoxa 15 Heptadecenoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Energetics

No specific Density Functional Theory (DFT) studies on T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate have been published. DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into stability and reactivity. arxiv.orgchemistryviews.org In principle, DFT calculations could determine properties such as orbital energies (HOMO/LUMO), electrostatic potential maps, and the energetics of potential reactions. For related molecules, like α-bromo enals, DFT has been used to study reaction mechanisms and stereoselectivity. rsc.org Such analyses for the target compound, however, have not been performed or reported.

Conformational Analysis and Prediction of Preferred Geometries within the Polyether Chain and Alkene

A detailed conformational analysis of T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is not available in the literature. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. chemistrysteps.comresearchgate.net For a molecule with a flexible polyether chain and a trans-alkene, numerous conformations would exist due to rotation around single bonds. youtube.com Identifying the most stable conformers is crucial for understanding its physical properties and biological activity. utdallas.edunobelprize.org Without dedicated computational studies, the preferred three-dimensional structure of this molecule remains speculative.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would provide a view of the molecule's dynamic behavior over time, including the flexibility of the polyether chain and its interactions with solvent molecules. This type of analysis is essential for understanding how the compound behaves in a solution, which is critical for predicting its chemical reactivity and transport properties.

Elucidation of Reaction Mechanisms and Transition State Structures

The mechanisms of reactions involving T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate have not been computationally elucidated. Theoretical calculations are frequently employed to map out reaction pathways, identify transition state structures, and calculate activation energies. researchgate.net For instance, DFT has been used to investigate alkyne-to-vinylidene isomerisation at metal centers, providing detailed mechanistic insights. nih.gov Similar studies focused on the reactivity of the bromoalkene or ester functionalities of the target compound are currently absent from the scientific record.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No computational predictions of the spectroscopic properties for T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate have been reported. Quantum chemical calculations are often used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman spectra). These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. In the absence of such computational data, analysis of this molecule relies solely on experimental measurements.

Applications in Advanced Organic Synthesis and Supramolecular Chemistry

T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate as a Versatile Synthetic Intermediate

The molecular architecture of T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate makes it a highly adaptable intermediate in the synthesis of complex organic molecules. The presence of a reactive bromoalkene, a flexible polyether chain, and a sterically demanding tert-butyl ester group allows for a range of chemical transformations.

Design and Synthesis of Complex Polyether-Containing Scaffolds and Macrocycles

The polyether backbone of T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a key feature that enables its use in the construction of intricate molecular scaffolds. Poly(ethylene glycol) (PEG) and its derivatives are known to influence macrocyclization reactions, often by acting as a template or by controlling concentration effects to favor intramolecular cyclization over intermolecular polymerization. acs.org The tetraoxa unit in the compound provides the flexibility and pre-organization necessary for the formation of macrocyclic structures.

The terminal bromoalkene serves as a reactive handle for various coupling and cyclization reactions. For instance, intramolecular cyclization could be achieved through reactions that form a new bond between the bromoalkene and another functional group introduced at the other end of the molecule. This approach is valuable for the synthesis of crown ether analogues and other macrocyclic polyethers, which are of great interest for their ion-binding properties and applications in catalysis and sensing.

Utility in Peptide and Bioconjugation Chemistry as a Linker Precursor

The bifunctional nature of T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate, with its reactive bromo group and a carboxylic ester, makes it an excellent candidate for a linker precursor in bioconjugation. Bromo-functionalized PEG linkers are known to react with nucleophilic groups on biomolecules, such as the thiol group of cysteine residues in peptides and proteins, to form stable thioether bonds. precisepeg.combroadpharm.comnih.gov

The polyether chain of the linker can confer desirable properties to the resulting bioconjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profile of therapeutic peptides and proteins. mdpi.com The tetraoxa segment in T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate can act as a spacer, separating the conjugated biomolecule from another functional moiety, thereby minimizing steric hindrance and preserving the biological activity of the protein or peptide. mdpi.com The tert-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can then be activated for coupling to amine groups on biomolecules or other substrates.

Role in Supramolecular Recognition and Self-Assembly Processes

The structural features of T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate also predispose it to participate in supramolecular chemistry, where non-covalent interactions govern the formation of larger, organized structures.

Crown Ether Analogies and Cation Complexation Studies due to the Polyether Motif

The tetraoxa segment of the molecule is structurally analogous to the repeating units of crown ethers, which are well-known for their ability to selectively bind cations. The oxygen atoms of the polyether chain can coordinate with metal ions, effectively encapsulating them within a flexible cavity. While acyclic polyethers generally exhibit weaker cation binding than their cyclic crown ether counterparts, they still demonstrate significant complexation capabilities. The specific cation selectivity and binding strength would depend on the length and conformation of the polyether chain, as well as the nature of the cation.

Modulation of Supramolecular Architecture through tert-Butyl Group Interactions

The bulky tert-butyl group plays a crucial role in directing the self-assembly of molecules in the solid state and in solution. Its significant steric demand can influence molecular packing and crystal engineering by preventing close packing and creating voids or channels within the crystal lattice. Furthermore, the hydrophobic nature of the tert-butyl group can drive the formation of aggregates in aqueous environments through hydrophobic interactions. These interactions, in concert with other non-covalent forces such as hydrogen bonding and van der Waals forces, can be harnessed to control the formation of specific supramolecular architectures, such as micelles, vesicles, or extended networks.

Contributions to Materials Science (e.g., Functional Polymers, Surface Chemistry)

The reactivity of the bromoalkene and the potential for polymerization make T-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate a valuable monomer for the synthesis of functional polymers. For instance, it could be copolymerized with other monomers to introduce polyether side chains into a polymer backbone. Such polymers could exhibit interesting properties, including amphiphilicity, biocompatibility, and the ability to coordinate metal ions.

Furthermore, the bromo-terminated end of the molecule can be used for surface modification. Bromo-functionalized molecules can be grafted onto surfaces through various chemical reactions, such as atom transfer radical polymerization (ATRP) or nucleophilic substitution reactions with surface-bound functional groups. nih.govkinampark.com This allows for the creation of surfaces with tailored properties, such as improved biocompatibility, reduced protein fouling, or specific recognition capabilities, by leveraging the properties of the polyether chain.

Future Research Directions and Emerging Opportunities

Innovative Synthetic Methodologies for Enhanced Atom Economy and Sustainability

Future synthetic strategies for T-Butyl trans-17-bromo-4,7,10,13-tetraoxaheptadecanoate and its analogs will increasingly focus on green chemistry principles to enhance atom economy and sustainability. resolvemass.ca Traditional methods for synthesizing polyethers and their derivatives often involve the use of hazardous solvents and reagents, leading to significant waste. nih.govacs.org

Key research areas include:

Enzymatic Catalysis: The use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offers a green and efficient route for the synthesis of halo-ester functionalized polyethylene (B3416737) glycols (PEGs). nih.gov These enzymatic reactions can be performed under solventless conditions, which dramatically reduces waste and energy consumption. nih.gov

Green Solvents: There is a growing interest in replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. nih.govacs.org Polyethylene glycol itself, particularly lower molecular weight versions like PEG-400, can serve as a green and biodegradable reaction medium for complex organic syntheses. rsc.orgdntb.gov.ua Other promising green solvents include water, supercritical carbon dioxide, and bio-based alternatives like Cyrene. nih.govacs.orgmdpi.com

Energy-Efficient Processes: Techniques such as microwave-assisted polymerization can significantly reduce reaction times and energy consumption compared to conventional heating methods. resolvemass.ca Photopolymerization, which uses light as an energy source, is another energy-efficient approach for creating polymer networks. resolvemass.ca

The following table summarizes some innovative and sustainable synthetic approaches applicable to polyether synthesis.

| Synthetic Approach | Key Features | Advantages |

| Enzymatic Catalysis | Utilizes lipases (e.g., CALB) as biocatalysts. nih.gov | High selectivity, mild reaction conditions, often solvent-free, biodegradable catalyst. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. resolvemass.ca | Rapid heating, shorter reaction times, increased yields, and often cleaner reactions. resolvemass.ca |

| Use of Green Solvents | Employs solvents like water, PEG, or bio-derived solvents (e.g., Cyrene). nih.govrsc.org | Reduced toxicity, lower environmental impact, and often improved safety. mdpi.com |

| Solvent-Free Reactions | Conducts reactions in the absence of a solvent. nih.gov | Eliminates solvent-related waste, reduces separation steps, and lowers costs. resolvemass.ca |

Expanding the Scope of Reactivity for Novel Chemical Transformations

The terminal bromide in T-Butyl trans-17-bromo-4,7,10,13-tetraoxaheptadecanoate is a key functional group that allows for a wide range of chemical transformations. Future research will focus on expanding the repertoire of reactions involving this terminal halide to create more complex and functional molecules.

Promising avenues of exploration include:

Advanced Functionalization Techniques: The terminal bromide is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. sigmaaldrich.com Techniques like Single Electron Transfer-Living Radical Polymerization (SET-LRP) can be employed for the rapid and efficient functionalization of polymer bromide end-groups. flinders.edu.au

Click Chemistry: The bromide can be readily converted to an azide (B81097), which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. sigmaaldrich.com This provides a highly efficient and orthogonal method for conjugating the polyether chain to other molecules, such as biomolecules or polymers. sigmaaldrich.com

Stereoselective Bromofunctionalization: Advances in the stereoselective bromofunctionalization of alkenes using N-bromoamide reagents could be adapted to introduce new chiral centers and complex functionalities into polyether structures. rsc.org

The table below outlines some potential chemical transformations for the terminal bromide.

| Reaction Type | Reagents/Conditions | Resulting Functionality |

| Nucleophilic Substitution | Sodium azide (NaN3) sigmaaldrich.com | Azide (-N3) |

| Thiols (R-SH) | Thioether (-S-R) | |

| Amines (R-NH2) | Amine (-NH-R) | |

| SET-NRC Coupling | Nitroxide radicals | C-O-N bond |

| Grignard Reagent Formation | Magnesium (Mg) | Organometallic intermediate |

Rational Design of Derivatives for Targeted Supramolecular Functions and Molecular Recognition

The polyether backbone of T-Butyl trans-17-bromo-4,7,10,13-tetraoxaheptadecanoate is reminiscent of crown ethers, which are well-known for their ability to form host-guest complexes. scirp.org By rationally designing derivatives of this compound, it is possible to create novel supramolecular systems with tailored functions.

Future research in this area will likely focus on:

Host-Guest Chemistry: By modifying the terminal bromide, the polyether chain can be attached to scaffolds to create larger host molecules, such as cyclophanes, capable of binding guest molecules in their hydrophobic cavities. scirp.org The PEG-like chain can enhance water solubility and biocompatibility. scirp.org

Molecular Recognition: Functionalized PEG derivatives can be used for molecular recognition. For instance, they can be incorporated into metal-organic frameworks (MOFs) to create materials with selective gas adsorption properties. rsc.org The structural basis of how antibodies recognize PEG provides valuable insights for designing synthetic receptors with high specificity. bohrium.comresearchgate.net

Self-Assembling Systems: The amphiphilic nature of certain derivatives can be exploited to create self-assembling systems like micelles and vesicles. These can be used for applications such as drug delivery. walshmedicalmedia.com Guest-host interactions between discrete PEG microgels can be used to form cohesive bulk materials for applications like engineered cellular microenvironments. rsc.orgresearchgate.net

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials. nih.gov Advanced computational approaches can provide valuable insights into the behavior of T-Butyl trans-17-bromo-4,7,10,13-tetraoxaheptadecanoate and its derivatives, guiding experimental efforts.

Key areas for future computational research include:

Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations can be used to study the conformation, dynamics, and interactions of these molecules in various environments. nih.govacs.org This can help in understanding how they interact with other molecules, such as drugs or proteins. nih.gov

Predictive Modeling of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical and chemical properties of new derivatives before they are synthesized. researchgate.net This can help in screening large libraries of virtual compounds to identify candidates with desired properties. researchgate.net

Supramolecular System Design: Computational methods can be used to predict the structure and stability of host-guest complexes and other supramolecular assemblies. nih.gov Machine learning and data-driven approaches are emerging as powerful tools to accelerate the design of complex supramolecular polymer systems. tue.nltue.nl

The following table highlights some advanced computational techniques and their applications.

| Computational Technique | Application | Insights Gained |

| Molecular Dynamics (MD) | Simulating the behavior of molecules over time. nih.gov | Conformational preferences, interactions with solvents and other molecules, and self-assembly processes. acs.org |

| QSPR/QSAR | Relating molecular structure to physical or biological properties. researchgate.net | Prediction of properties like solubility, viscosity, and biological activity for new compounds. researchgate.net |

| Crystal Structure Prediction (CSP) | Predicting the crystal packing of a molecule. nih.gov | Understanding solid-state properties and polymorphism. nih.gov |

| Machine Learning | Using algorithms to learn from data and make predictions. tue.nl | Accelerating the discovery of materials with desired properties by intelligently navigating vast chemical spaces. tue.nl |

Exploration of Unconventional Applications in Chemical Sciences

Beyond traditional applications in areas like drug delivery and materials science, the unique properties of T-Butyl trans-17-bromo-4,7,10,13-tetraoxaheptadecanoate and its derivatives make them suitable for a range of unconventional applications.

Emerging opportunities include:

Green Solvents in Synthesis: As mentioned earlier, PEGs are being explored as environmentally friendly solvents for organic synthesis. dntb.gov.uamdpi.com Their low toxicity, low vapor pressure, and biodegradability make them attractive alternatives to conventional solvents. nih.gov

Biotechnology and Bioengineering: Functionalized PEGs are finding use in a variety of biotechnological applications, including cell culture, tissue engineering, and the development of biosensors. sinopeg.comnih.gov PEG-functionalized graphene oxide is a promising material for various biomedical applications. researchgate.net

Smart Materials and Nanotechnology: The ability to precisely control the functionalization of these molecules opens up possibilities for creating "smart" materials that respond to external stimuli. sinopeg.com They can also be used as building blocks in nanotechnology for the construction of novel nanoscale devices. sinopeg.com

Q & A

Q. What are the optimal synthetic routes for T-butyl trans-17-bromo-4,7,10,13-tetraox, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include using tert-butyldimethylsilyl (TBDMS) protecting groups and bromination agents. For example, reactions involving 1H-imidazole in N,N-dimethylformamide (DMF) at 40–60°C for 16–18 hours have achieved moderate yields (24–95%) . Solvent choice (e.g., ethers, ethyl acetate) and catalysts (e.g., cesium carbonate, sodium iodide) significantly affect purity and efficiency. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can the purity and structural integrity of T-butyl trans-17-bromo-4,7,10,13-tetraox be validated experimentally?

Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for assessing purity. Mass spectrometry (exact mass: 410.1456 g/mol) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity . For hydrolytically sensitive derivatives, kinetic studies (e.g., monitoring hydrolysis rates via pH titration) provide additional validation .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability depends on temperature, solvent, and exposure to moisture. The compound’s tert-butyl and ether groups may hydrolyze in aqueous environments. Storage at –20°C in anhydrous solvents (e.g., methylene chloride) under inert gas is recommended, as seen in analogous organoboron and silyl-protected compounds .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group can slow reaction kinetics by hindering access to the reactive bromine site. Comparative studies using smaller substituents (e.g., methyl or trifluoromethoxy groups) reveal faster reaction rates, suggesting steric effects dominate over electronic factors . Mechanistic insights require kinetic isotope effect (KIE) studies or computational modeling to differentiate steric vs. electronic contributions.

Q. What methodological challenges arise in analyzing contradictory data on reaction yields and byproduct formation?

Discrepancies in yield (e.g., 24% vs. 95% in similar conditions) may stem from trace moisture, catalyst deactivation, or incomplete purification. Rigorous solvent drying (e.g., molecular sieves) and in situ monitoring (e.g., real-time TLC/HPLC) can mitigate variability . Statistical design of experiments (DoE) helps identify critical variables (e.g., temperature, stoichiometry) .

Q. How can hydrolysis kinetics of the tetraoxane ring inform its application in prodrug design?

Hydrolysis studies of tert-butyl derivatives (e.g., t-butyl chloride) show first-order kinetics, with half-lives (t1/2) dependent on pH and temperature. For T-butyl trans-17-bromo-4,7,10,13-tetraox, analogous experiments using buffered solutions (pH 1–13) and Arrhenius plots can quantify activation energy (Ea) and predict stability in biological systems .

Q. What advanced spectroscopic techniques resolve ambiguities in regioselectivity during functionalization?

Multi-dimensional NMR (e.g., COSY, NOESY) and X-ray crystallography clarify regioselectivity in bromination or oxidation steps. For example, crystallographic data for related trifluoromethoxybenzyl bromides confirm preferential substitution at para positions .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and TBDMS protection for brominated intermediates .

- Characterization : Combine exact mass spectrometry (MS) with 2D-NMR to resolve stereochemical ambiguities .

- Kinetics : Use pseudo-first-order approximations for hydrolysis studies, validated via pH-stat titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.